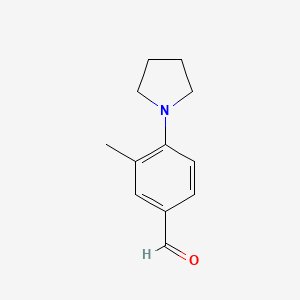

3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10-8-11(9-14)4-5-12(10)13-6-2-3-7-13/h4-5,8-9H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQCMWBRBGSKQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389772 | |

| Record name | 3-methyl-4-pyrrolidin-1-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461033-80-7 | |

| Record name | 3-methyl-4-pyrrolidin-1-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde (CAS 461033-80-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde, a versatile intermediate compound with potential applications in pharmaceutical development, particularly in the synthesis of novel therapeutics. While some physical and chemical data are available, detailed experimental protocols and biological activity data remain limited in publicly accessible literature.

Core Chemical Properties

3-Methyl-4-pyrrolidin-1-yl-benzaldehyde is a substituted aromatic aldehyde featuring a pyrrolidine ring, which enhances its reactivity and potential for creating diverse molecular scaffolds.

Table 1: Physicochemical Properties of 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde

| Property | Value | Source |

| CAS Number | 461033-80-7 | [1][2] |

| Molecular Formula | C₁₂H₁₅NO | [1][2] |

| Molecular Weight | 189.26 g/mol | [1][2] |

| Appearance | Tan solid | [3] |

| Melting Point | 27-31 °C | [3] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Purity | ≥ 99% (Assay) | [3] |

| Storage | Store at 0-8 °C | [3] |

| Hazard | Irritant | [1] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to aromatic protons, the aldehyde proton (~9-10 ppm), the methyl group protons, and the pyrrolidine ring protons. |

| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons, the methyl carbon, and the carbons of the pyrrolidine ring. |

| IR Spectroscopy | Characteristic absorption bands for the aldehyde C-H stretch (~2700-2800 cm⁻¹), a strong C=O stretch (~1680-1700 cm⁻¹), and C-N stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (189.26), along with fragmentation patterns typical of a substituted benzaldehyde. |

Experimental Protocols

Specific, validated experimental protocols for the synthesis, purification, and analysis of 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde are not detailed in the available literature. However, a general synthetic approach for analogous substituted benzaldehydes can be conceptualized.

General Synthesis Approach: Nucleophilic Aromatic Substitution

A plausible synthetic route could involve the nucleophilic aromatic substitution of a suitable starting material, such as 4-fluoro-3-methylbenzaldehyde, with pyrrolidine.

Reaction:

Illustrative Experimental Protocol:

-

Reaction Setup: To a solution of 4-fluoro-3-methylbenzaldehyde in a suitable aprotic polar solvent (e.g., DMSO or DMF), add an excess of pyrrolidine and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N).

-

Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Methodologies

-

Purity Assessment: The purity of the synthesized compound would typically be determined using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid.

-

Structural Confirmation: The identity of the compound would be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the expected values.

Biological Activity and Applications

The literature suggests that 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde is a valuable intermediate in the synthesis of pharmaceuticals, with potential applications in the development of therapeutic agents for neurological disorders.[3] The pyrrolidine moiety is a common scaffold in drug discovery and is present in numerous FDA-approved drugs.[4][5] However, no specific biological data, such as in vitro or in vivo studies, mechanism of action, or identification of specific molecular targets for this particular compound, are publicly available. Its role appears to be primarily as a building block for the synthesis of more complex, biologically active molecules.[3]

Visualizations

Hypothetical Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis and purification of 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde.

Caption: Hypothetical synthesis and purification workflow.

Illustrative Signaling Pathway Involvement

Given its potential use in developing treatments for neurological disorders, a molecule derived from this compound could hypothetically modulate a key signaling pathway, such as a G-protein coupled receptor (GPCR) pathway.

Caption: Illustrative GPCR signaling pathway modulation.

References

- 1. 461033-80-7 Cas No. | 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. enamine.net [enamine.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde molecular weight and formula

An In-Depth Technical Guide to 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde

This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and a logical workflow for the compound this compound. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Chemical Properties

This compound is a versatile organic compound recognized as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[1] Its structure, featuring a pyrrolidine ring attached to a substituted benzaldehyde, makes it a key intermediate in the creation of various bioactive compounds.[1]

Quantitative Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₅NO | [1][2][3] |

| Molecular Weight | 189.26 g/mol | [2] |

| CAS Number | 461033-80-7 | [2][3][4] |

| Appearance | Tan solid | [1] |

| Melting Point | 27-31 °C | [1] |

| Storage Conditions | 0-8 °C, Sealed in dry conditions | [1][4] |

Representative Experimental Protocol: Synthesis

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established methods for the aromatic nucleophilic substitution of an activated aryl halide with pyrrolidine. The starting material for this proposed synthesis is 4-fluoro-3-methylbenzaldehyde.

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

-

4-fluoro-3-methylbenzaldehyde

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-3-methylbenzaldehyde (1.0 equivalent), potassium carbonate (2.0 equivalents), and dimethyl sulfoxide (DMSO) to create a stirrable solution.

-

Addition of Reagent: Add pyrrolidine (1.2 equivalents) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash them sequentially with water and then with brine to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Logical and Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.

Caption: Synthetic workflow for this compound.

References

An In-Depth Technical Guide to the Formation of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary reaction mechanism for the synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde, a valuable intermediate in pharmaceutical development. The formation of this compound is most prominently achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This guide will delve into the mechanism of this transformation, provide a representative experimental protocol, and present relevant data in a structured format.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound can be efficiently accomplished via the nucleophilic aromatic substitution of a suitable precursor, typically 4-fluoro-3-methylbenzaldehyde, with pyrrolidine. The presence of the electron-withdrawing aldehyde group para to the fluorine atom activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride ion.

The reaction proceeds through a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The nitrogen atom of pyrrolidine, acting as a nucleophile, attacks the carbon atom bearing the fluorine atom on the aromatic ring. This initial attack is the rate-determining step and leads to the formation of a high-energy intermediate known as a Meisenheimer complex. The negative charge of this intermediate is stabilized by resonance, with delocalization onto the electron-withdrawing aldehyde group.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step through the elimination of the fluoride ion, which is a good leaving group. This results in the formation of the final product, this compound.

An alternative, though often less direct route, for the formation of similar aryl amines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction would involve the reaction of an aryl halide (e.g., 4-bromo-3-methylbenzaldehyde) with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Visualizing the SNAr Pathway

The following diagram illustrates the logical flow of the Nucleophilic Aromatic Substitution mechanism for the formation of this compound.

Caption: SNAr reaction pathway for this compound formation.

Experimental Protocol

Materials:

-

4-Fluoro-3-methylbenzaldehyde

-

Pyrrolidine

-

Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

-

Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

-

Inert gas (e.g., Nitrogen, Argon)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with 4-fluoro-3-methylbenzaldehyde and a suitable base (e.g., 1.5-2.0 equivalents). The flask is then flushed with an inert gas.

-

Solvent and Reagent Addition: Anhydrous polar aprotic solvent is added to the flask, and the mixture is stirred. Pyrrolidine (1.1-1.5 equivalents) is then added dropwise to the stirred solution at room temperature.

-

Reaction Conditions: The reaction mixture is heated to an elevated temperature (typically in the range of 80-150 °C) and stirred under an inert atmosphere. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Data Presentation

The following table summarizes key data for the starting material and the final product. Please note that specific reaction yields and times are highly dependent on the exact experimental conditions used and would require experimental determination.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |

| 4-Fluoro-3-methylbenzaldehyde | C₈H₇FO | 138.14 | Liquid/Solid | 135427-08-6 |

| Pyrrolidine | C₄H₉N | 71.12 | Liquid | 123-75-1 |

| This compound | C₁₂H₁₅NO | 189.26 | Solid | 461033-80-7 |

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of derivatives of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde, a versatile chemical scaffold. While direct biological data on derivatives of this specific molecule is limited in current scientific literature, this document extrapolates potential therapeutic applications by examining the activities of structurally similar compounds, particularly derivatives of the unmethylated analog, 4-(pyrrolidin-1-yl)benzaldehyde. This guide summarizes key findings in the areas of anticancer and antimicrobial research, presenting quantitative data, detailed experimental protocols, and visual representations of synthetic pathways and potential mechanisms of action. The information provided herein is intended to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this chemical class.

Introduction

This compound is a commercially available organic compound recognized as a valuable building block in pharmaceutical research and development.[1][2][3] Its structural features, including a reactive aldehyde group and a pyrrolidine moiety, make it an attractive starting material for the synthesis of a diverse range of derivatives. The pyrrolidine ring is a common motif in many biologically active compounds, and the benzaldehyde core provides a versatile platform for structural modification. This guide focuses on the potential biological activities of its derivatives, drawing insights from studies on closely related analogs.

Synthesis of the Core Scaffold and Derivatives

The foundational step in exploring the biological potential of this class of compounds is the synthesis of the core molecule and its subsequent derivatization. While specific synthetic routes for derivatives of this compound are not extensively documented, general organic synthesis principles can be applied.

A plausible synthetic pathway for the core scaffold would involve the nucleophilic aromatic substitution of a suitable starting material, such as 3-methyl-4-fluorobenzaldehyde, with pyrrolidine. The aldehyde functionality then serves as a key handle for the creation of various derivatives, including Schiff bases, chalcones, and thiosemicarbazones.

Diagram: General Synthetic Scheme for this compound Derivatives

Caption: Synthetic pathway for derivatives.

Potential Anticancer Activity

While no studies have directly evaluated the anticancer properties of this compound derivatives, research on analogous structures provides compelling evidence for their potential in this therapeutic area.

Dihydrofolate Reductase (DHFR) Inhibition

A study on thiosemicarbazone derivatives of the unmethylated analog, 4-(pyrrolidin-1-yl)benzaldehyde, demonstrated their potential as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and a validated target for anticancer drugs.

Table 1: In Vitro Dihydrofolate Reductase (DHFR) Inhibitory Activity of 4-(Pyrrolidin-1-yl)benzaldehyde Thiosemicarbazone Derivatives

| Compound ID | Substitution on Thiosemicarbazone | IC50 (µM) |

| 5a | 2,3-Dichlorophenyl | 15.24 ± 0.52 |

| 5b | 2,4-Dichlorophenyl | 13.89 ± 0.36 |

| 5c | 2,5-Dichlorophenyl | 14.12 ± 0.41 |

| 5d | 2,6-Dichlorophenyl | 12.37 ± 0.48 |

| 5e | 3,4-Dichlorophenyl | 16.58 ± 0.63 |

| 5f | 3,5-Dichlorophenyl | 17.91 ± 0.77 |

| 5g | 2-Fluorophenyl | 25.63 ± 0.81 |

| 5h | 3-Fluorophenyl | 28.47 ± 0.92 |

| 5i | 4-Fluorophenyl | 22.15 ± 0.75 |

| 5j | 2-Chlorophenyl | 19.88 ± 0.69 |

| 5k | 3-Chlorophenyl | 21.34 ± 0.71 |

| 5l | 4-Chlorophenyl | 12.38 ± 0.25 |

| 5m | 2-Bromophenyl | 33.72 ± 1.03 |

| 5n | 3-Bromophenyl | 36.91 ± 1.15 |

| 5o | 4-Bromophenyl | 31.44 ± 0.98 |

| 5p | 2-Nitrophenyl | 45.89 ± 1.21 |

| 5q | 3-Nitrophenyl | 54.10 ± 0.72 |

| 5r | 4-Nitrophenyl | 41.27 ± 1.18 |

| Methotrexate | (Reference Drug) | 0.086 ± 0.07 |

Data extracted from a study on 4-(pyrrolidin-1-yl)benzaldehyde derivatives.

Diagram: DHFR Inhibition Workflow

Caption: Experimental workflow for DHFR inhibition assay.

Experimental Protocol: In Vitro DHFR Inhibition Assay

The following is a generalized protocol based on the methodology for testing DHFR inhibitors.

-

Reagents and Materials:

-

Dihydrofolate (DHF)

-

NADPH

-

Human recombinant DHFR enzyme

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound dilutions.

-

Initiate the reaction by adding a mixture of DHF and NADPH.

-

Immediately monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) at regular intervals for a specified period (e.g., 10-15 minutes) using a microplate reader.

-

The rate of reaction is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Potential Antimicrobial Activity

Derivatives of benzaldehyde and pyrrolidine have been widely investigated for their antimicrobial properties. The formation of Schiff bases and chalcones from the core this compound scaffold is a promising strategy for developing novel antimicrobial agents.

Activity of Related Pyrrolidine Chalcones

A study on novel pyrrolidine chalcones demonstrated their antibacterial activity against various bacterial strains. Although these chalcones were not direct derivatives of the target scaffold, the findings suggest that the pyrrolidine-chalcone combination is a promising pharmacophore for antibacterial drug discovery.

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrrolidine Chalcone Derivatives against Bacterial Strains

| Compound ID | R1 | R2 | R3 | R4 | Staphylococcus aureus (MIC, µg/mL) | E. faecalis (MIC, µg/mL) | Mycobacterium tuberculosis (MIC, µg/mL) |

| 3AP | H | H | H | H | >0.1 | 0.025 | >100 |

| 3BP | Cl | H | H | H | 0.025 | >0.1 | >100 |

| 3CP | H | Cl | H | H | 0.025 | >0.1 | 6.25 |

| 3DP | H | H | Cl | H | 0.025 | >0.1 | 50 |

| 3IP | H | H | H | OCH3 | >0.1 | 0.025 | >100 |

Data extracted from a study on pyrrolidine chalcone derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of a compound using the broth microdilution method.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

96-well microplates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well microplate.

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound derivatives are yet to be elucidated. However, based on the activities of related compounds, several potential mechanisms can be proposed.

Diagram: Potential Mechanisms of Action

References

Technical Guide: Spectroscopic and Synthetic Profile of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the compound 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde. This molecule is of interest as a potential building block in the synthesis of novel pharmaceutical agents and other bioactive molecules.[1] The data presented herein are predicted based on established principles of spectroscopy and known data for analogous compounds, intended to serve as a reference for researchers.

Compound Identification

| Parameter | Value |

| Compound Name | This compound |

| CAS Number | 461033-80-7[2][3] |

| Molecular Formula | C₁₂H₁₅NO[2][3] |

| Molecular Weight | 189.26 g/mol [2] |

| Chemical Structure |  |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and fundamental spectroscopic principles.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.80 | s | 1H | Aldehyde (-CHO) |

| ~7.60 | d, J ≈ 2 Hz | 1H | Aromatic H (ortho to CHO) |

| ~7.55 | dd, J ≈ 8, 2 Hz | 1H | Aromatic H (meta to CHO, ortho to methyl) |

| ~6.80 | d, J ≈ 8 Hz | 1H | Aromatic H (ortho to pyrrolidinyl) |

| ~3.30 | t, J ≈ 6.5 Hz | 4H | Pyrrolidine (-NCH₂-) |

| ~2.30 | s | 3H | Methyl (-CH₃) |

| ~2.00 | m | 4H | Pyrrolidine (-CH₂CH₂-) |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~191.0 | Aldehyde Carbonyl (C=O) |

| ~155.0 | Aromatic C (attached to pyrrolidine) |

| ~131.0 | Aromatic C (ortho to CHO) |

| ~130.5 | Aromatic C (quaternary, attached to CHO) |

| ~129.0 | Aromatic C (meta to CHO, ortho to methyl) |

| ~125.0 | Aromatic C (quaternary, attached to methyl) |

| ~112.0 | Aromatic C (ortho to pyrrolidinyl) |

| ~52.0 | Pyrrolidine (-NCH₂-) |

| ~25.5 | Pyrrolidine (-CH₂CH₂-) |

| ~17.0 | Methyl (-CH₃) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Medium | C-H stretch (aliphatic) |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |

| ~1685 | Strong | C=O stretch (aromatic aldehyde) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1375 | Medium | C-N stretch (aromatic amine) |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 189 | High | [M]⁺ (Molecular Ion) |

| 188 | High | [M-H]⁺ |

| 160 | Medium | [M-CHO]⁺ |

| 119 | Medium | [M-C₄H₈N]⁺ |

Experimental Protocols

A plausible synthetic route for this compound is the nucleophilic aromatic substitution of a suitable precursor, such as 4-fluoro-3-methylbenzaldehyde, with pyrrolidine.

Synthesis of this compound

Reaction Scheme:

Caption: Synthetic workflow for this compound.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde. The document outlines the predicted chemical shifts, coupling constants, and signal multiplicities for the protons in this molecule. Furthermore, a comprehensive experimental protocol for acquiring a high-resolution ¹H NMR spectrum is provided, along with a visual representation of the proton network through a J-coupling correlation diagram. This information is critical for the structural elucidation and purity assessment of this compound in research and drug development settings.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted based on the analysis of substituent effects on the benzaldehyde core and known chemical shift values for the pyrrolidine moiety. The electron-donating pyrrolidinyl group and the weakly electron-donating methyl group, along with the electron-withdrawing aldehyde group, collectively influence the chemical environment of each proton. The predicted data is summarized in the table below.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (Aldehyde) | 9.7 - 9.9 | Singlet (s) | - | 1H |

| H-b (Aromatic) | 7.5 - 7.7 | Doublet (d) | ~2 | 1H |

| H-c (Aromatic) | 7.5 - 7.7 | Doublet of doublets (dd) | ~8, ~2 | 1H |

| H-d (Aromatic) | 6.8 - 7.0 | Doublet (d) | ~8 | 1H |

| H-e (Pyrrolidine) | 3.2 - 3.4 | Triplet (t) | ~6-7 | 4H |

| H-f (Pyrrolidine) | 1.9 - 2.1 | Quintet (quin) | ~3-4 | 4H |

| H-g (Methyl) | 2.2 - 2.4 | Singlet (s) | - | 3H |

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum should be recorded on a 400 MHz (or higher field) NMR spectrometer.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

3. Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Receiver Gain: Adjust automatically or manually to avoid signal clipping.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of 12-16 ppm, centered around 6 ppm.

-

Temperature: 298 K (25 °C).

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Visualization of Proton Network

The following diagram illustrates the through-bond J-coupling correlations between the protons of this compound.

Caption: J-coupling correlations in this compound.

In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde. Due to the absence of direct experimental data in publicly available literature, this guide leverages spectral data from analogous compounds to provide reliable estimations for researchers in organic synthesis and pharmaceutical development.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These values are estimated based on the analysis of structurally similar compounds, including substituted benzaldehydes and N-arylpyrrolidines. The assignments are supported by established principles of substituent effects on aromatic systems.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O (Aldehyde) | 190 - 193 | The aldehyde carbonyl carbon is typically found in this downfield region[1]. The electron-donating pyrrolidinyl group may cause a slight upfield shift compared to benzaldehyde itself. |

| C-4 | 150 - 155 | This carbon is directly attached to the nitrogen of the pyrrolidine ring, an electron-donating group, which causes a significant downfield shift. |

| C-1 | 133 - 137 | The carbon ipso to the aldehyde group is expected in this region, influenced by both the aldehyde and the substituents on the ring[1]. |

| C-5 | 129 - 132 | This aromatic CH carbon is ortho to the electron-donating pyrrolidinyl group, leading to a downfield shift. |

| C-3 | 125 - 128 | The presence of the methyl group at this position will cause a downfield shift relative to an unsubstituted carbon. |

| C-2 | 115 - 118 | This aromatic CH is ortho to the aldehyde group and meta to the strongly electron-donating pyrrolidinyl group. |

| C-6 | 110 - 114 | This aromatic CH is ortho to the strongly electron-donating pyrrolidinyl group, resulting in a significant upfield shift. |

| Pyrrolidine C (α to N) | 48 - 52 | The carbons of the pyrrolidine ring adjacent to the nitrogen atom are expected in this range. |

| Pyrrolidine C (β to N) | 25 - 29 | The carbons of the pyrrolidine ring beta to the nitrogen atom are found in this region. |

| Methyl C | 18 - 22 | The methyl group attached to the aromatic ring will have a characteristic upfield chemical shift. |

Molecular Structure and Atom Numbering

The logical relationship between the carbon atoms of this compound and their predicted ¹³C NMR chemical shifts is illustrated in the following diagram.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrum and Fragmentation Data

The fragmentation of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde under electron ionization (EI) is expected to be driven by the presence of the aldehyde, the aromatic ring, the methyl group, and the pyrrolidinyl substituent. The molecular ion (M+) is anticipated to be observed, and its fragmentation will likely proceed through several key pathways.

The molecular weight of this compound is 189.26 g/mol .[1] Therefore, the molecular ion peak [M]•+ is expected at an m/z of 189.

Below is a table summarizing the predicted major fragment ions, their mass-to-charge ratio (m/z), and the proposed neutral loss.

| m/z | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 189 | [C12H15NO]•+ | - | Molecular Ion |

| 188 | [C12H14NO]+ | H• | Loss of a hydrogen radical from the aldehyde group. |

| 160 | [C11H14N]+ | CHO• | Loss of the formyl radical. |

| 146 | [C10H12N]+ | C2H3• | Alpha-cleavage of the pyrrolidine ring. |

| 118 | [C8H8N]+ | C4H7• | Loss of the pyrrolidine ring via cleavage of the C-N bond. |

| 91 | [C7H7]+ | C5H8NO• | Formation of the tropylium ion. |

Proposed Fragmentation Pathways

The fragmentation of this compound is expected to initiate from the molecular ion, [M]•+, and proceed through several competing pathways. These pathways are influenced by the stability of the resulting fragment ions and neutral species. Aromatic compounds generally show a strong molecular ion peak due to the stability of the ring system.[2]

Alpha-Cleavage and Related Fragmentations

Alpha-cleavage is a common fragmentation pathway for both aldehydes and amines.[2][3]

-

Loss of a Hydrogen Radical (M-1): The loss of a hydrogen atom from the aldehyde group is a characteristic fragmentation of benzaldehydes, leading to a stable acylium ion at m/z 188.[4][5]

-

Loss of the Formyl Radical (M-29): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of a formyl radical (CHO•), producing an ion at m/z 160.[2][4]

-

Alpha-Cleavage of the Pyrrolidine Ring: For aliphatic amines, alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation.[2][3] In this case, the loss of an ethyl radical from the pyrrolidine ring would lead to a fragment at m/z 146.

Cleavage of the Pyrrolidinyl Substituent

The bond connecting the pyrrolidine nitrogen to the aromatic ring can also undergo cleavage, leading to the loss of the entire pyrrolidinyl group. This would result in a fragment ion corresponding to a methyl-substituted benzaldehyde cation.

Formation of the Tropylium Ion

For toluene and its derivatives, rearrangement to the highly stable tropylium ion (m/z 91) is a very common fragmentation pathway. This would involve cleavage of the bond between the aromatic ring and the pyrrolidinyl and aldehyde groups, followed by rearrangement.

The proposed fragmentation pathways are visualized in the following diagrams:

Caption: Initial fragmentation of the molecular ion.

Caption: Formation of the tropylium ion.

Experimental Protocols

As no direct experimental data was found, a standard protocol for the analysis of a similar compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

3.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent for GC-MS analysis.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Split Ratio: 20:1.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Transfer Line Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-550.

-

Scan Speed: 1000 amu/s.

3.3. Data Analysis

The acquired mass spectra would be analyzed to identify the molecular ion and major fragment ions. The fragmentation patterns would be interpreted to elucidate the structure of the compound, and the resulting spectrum would be compared against spectral libraries (e.g., NIST, Wiley) for confirmation, although a direct match for this specific compound may not be present.

Logical Workflow for Fragmentation Analysis

The process of predicting and analyzing the mass spectrum of a novel compound follows a logical progression.

Caption: Workflow for fragmentation analysis.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predicted fragmentation patterns and to fully characterize the compound.

References

- 1. 461033-80-7 Cas No. | 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. scribd.com [scribd.com]

An In-depth Technical Guide to 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Ref: BTH-3M4P-20251229

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde. Due to the limited availability of public experimental data, this document combines reported values with predicted data to offer the most complete profile possible. It is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis.

Core Physical Properties

The physical characteristics of this compound are summarized below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as such.

| Property | Value | Source Type |

| Molecular Formula | C₁₂H₁₅NO | - |

| Molecular Weight | 189.26 g/mol | - |

| CAS Number | 461033-80-7 | - |

| Appearance | Tan solid | Experimental |

| Melting Point | 27-31 °C | Experimental[1] |

| Boiling Point | 339.6 ± 35.0 °C | Predicted[2] |

| Density | 1.100 ± 0.06 g/cm³ | Predicted[2] |

| pKa | 2.88 ± 0.40 | Predicted[2] |

| Storage Temperature | 2-8 °C | Recommended |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. Researchers are advised to perform their own analyses for definitive characterization. However, based on the chemical structure, the expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl group protons, the pyrrolidine ring protons, and the aldehydic proton. The aromatic protons would likely appear as complex multiplets in the downfield region (δ 7.0-8.0 ppm). The aldehydic proton should be a singlet further downfield (δ 9.5-10.5 ppm). The methyl group protons would be a singlet in the upfield region (δ 2.0-2.5 ppm). The pyrrolidine protons would likely show multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum would be expected to show a signal for the carbonyl carbon of the aldehyde in the highly deshielded region (δ 190-200 ppm). Aromatic carbons would resonate in the δ 110-160 ppm range. The methyl carbon would appear in the upfield region (δ 15-25 ppm), and the pyrrolidine carbons would be found in the aliphatic region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. A strong, sharp peak for the C=O stretch of the aromatic aldehyde is anticipated around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations would likely be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and pyrrolidine groups would appear just below 3000 cm⁻¹. The C-N stretching of the pyrrolidine group would be expected in the 1250-1020 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 189. Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO), leading to a significant peak at m/z = 160. Further fragmentation of the pyrrolidine and methyl-substituted benzene ring would also be anticipated.

Experimental Protocols

Proposed Synthetic Workflow

A common method for the synthesis of similar N-aryl pyrrolidines is the Buchwald-Hartwig amination. This would involve the palladium-catalyzed cross-coupling of 4-bromo-3-methylbenzaldehyde with pyrrolidine. The following diagram illustrates the logical workflow for this proposed synthesis.

Caption: Proposed synthetic workflow for this compound.

Disclaimer: This proposed synthetic protocol is theoretical and has not been experimentally validated from the available literature. Researchers should conduct their own optimization and safety assessments.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities or the involvement of this compound in any signaling pathways. Its structural similarity to other pharmacologically active benzaldehyde derivatives suggests potential for investigation in various therapeutic areas, particularly in neurochemistry, as it may interact with neurotransmitter systems.[1]

Safety and Handling

Based on supplier information, this compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

solubility profile of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde in common lab solvents

Solubility Profile of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility profile of this compound in common laboratory solvents. Due to a lack of specific published quantitative solubility data for this compound, this guide leverages fundamental chemical principles, including the "like dissolves like" concept, to predict its solubility based on its molecular structure. Furthermore, this document outlines detailed, generalized experimental protocols for determining the solubility of organic compounds, which can be applied to this compound. This guide is intended to serve as a valuable resource for researchers in chemistry and drug development by providing a theoretical framework and practical methodologies for handling this compound.

Introduction

This compound is a substituted aromatic aldehyde with potential applications as a building block in organic synthesis and pharmaceutical development. Its molecular structure, featuring a benzaldehyde core, a methyl group, and a pyrrolidine substituent, dictates its physicochemical properties, including its solubility in various media. Understanding the solubility of this compound is critical for its use in reaction chemistry, purification processes such as crystallization, and formulation development.

This guide provides a predicted solubility profile and a set of standardized experimental procedures for its empirical determination.

Predicted Solubility Profile

The solubility of a compound is primarily governed by its polarity and the polarity of the solvent. The principle of "like dissolves like" suggests that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.

The structure of this compound incorporates both nonpolar and polar features:

-

Nonpolar characteristics: The benzene ring and the methyl group contribute to its nonpolar nature.

-

Polar characteristics: The carbonyl group (C=O) of the aldehyde and the nitrogen atom of the pyrrolidine ring introduce polarity. The lone pair of electrons on the nitrogen atom can also participate in hydrogen bonding as an acceptor.

Based on this structure, the following solubility profile is predicted:

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The presence of a large nonpolar aromatic ring is expected to significantly limit solubility in water. The polar groups may allow for minimal solubility. |

| Methanol | Soluble | The alkyl chain is short, and it can act as both a hydrogen bond donor and acceptor, making it a good solvent for compounds with moderate polarity. | |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of dissolving moderately polar organic compounds. | |

| Polar Aprotic | Acetone | Soluble | Acetone is a polar aprotic solvent with a significant dipole moment, making it effective at solvating polar organic molecules. |

| Acetonitrile | Soluble | Acetonitrile is another common polar aprotic solvent that should readily dissolve the compound. | |

| Dimethylformamide (DMF) | Soluble | DMF is a highly polar aprotic solvent with a strong ability to solvate a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent known for its excellent solvating power for a broad spectrum of organic molecules. | |

| Nonpolar | Hexane | Sparingly Soluble | The overall polarity of the molecule, due to the pyrrolidine and aldehyde groups, is likely too high for significant solubility in a completely nonpolar solvent like hexane. |

| Toluene | Soluble | The presence of the aromatic ring in both the solute and the solvent should promote solubility through favorable pi-pi stacking interactions. | |

| Dichloromethane (DCM) | Soluble | DCM is a solvent of intermediate polarity and is generally a good solvent for a wide range of organic compounds. | |

| Diethyl Ether | Soluble | Diethyl ether is a relatively nonpolar solvent but contains a polar C-O bond, allowing it to dissolve many organic compounds of moderate polarity. | |

| Aqueous Acid/Base | 5% Hydrochloric Acid | Soluble | The pyrrolidine nitrogen is basic and will be protonated in an acidic solution to form a water-soluble ammonium salt. |

| 5% Sodium Hydroxide | Insoluble | The compound does not possess a sufficiently acidic proton to be deprotonated by a dilute base. |

Experimental Protocols for Solubility Determination

The following are generalized protocols for qualitatively and semi-quantitatively determining the solubility of an organic compound like this compound.

Materials and Equipment

-

Test tubes and rack

-

Spatula

-

Vortex mixer

-

Graduated pipettes or cylinders

-

Analytical balance

-

The compound to be tested (solute)

-

A selection of solvents (as listed in Table 1)

Qualitative Solubility Test

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

-

Preparation: Add approximately 20-30 mg of the compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube in small portions (e.g., 0.25 mL at a time).

-

Mixing: After each addition, vigorously agitate the mixture using a vortex mixer or by flicking the test tube for at least 30-60 seconds.

-

Observation: Visually inspect the solution after each mixing step.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Recording: Record the observations for each solvent tested.

Semi-Quantitative Solubility Determination

This method provides an estimation of the solubility in terms of mg/mL.

-

Initial Setup: Accurately weigh a specific amount of the compound (e.g., 10 mg) and place it into a test tube.

-

Titration with Solvent: Gradually add the solvent in known small increments (e.g., 0.1 mL) using a pipette.

-

Agitation and Observation: After each addition, vortex the mixture until the solid dissolves or it is clear that no more solid is dissolving.

-

Endpoint Determination: The endpoint is reached when the solid is completely dissolved. Record the total volume of solvent added.

-

Calculation: Calculate the approximate solubility using the formula:

-

Solubility (mg/mL) = Mass of Compound (mg) / Volume of Solvent (mL)

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of an organic compound.

The Advent and Ascendance of Substituted Pyrrolidinyl Benzaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of numerous natural products and synthetic pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties and engage in specific biological interactions. When appended to a benzaldehyde scaffold, this privileged structure gives rise to the class of substituted pyrrolidinyl benzaldehydes. These compounds have emerged as versatile intermediates and key pharmacophores in drug discovery, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery, background, and pharmacological significance of substituted pyrrolidinyl benzaldehydes, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Discovery and Background

The precise moment of discovery for the first substituted pyrrolidinyl benzaldehyde is not marked by a singular, seminal publication. Instead, their emergence is rooted in the broader advancement of synthetic organic chemistry, particularly in the realm of nucleophilic aromatic substitution and the exploration of nitrogen-containing heterocycles in medicinal chemistry. The chemical principles underlying their synthesis were well-established by the mid-20th century.

The assignment of a CAS number to 4-(1-Pyrrolidino)benzaldehyde (51980-54-2) suggests its formal registration and likely synthesis around 1980. It is probable that early instances of these compounds were synthesized as chemical intermediates for the construction of more complex molecules. For instance, 3-(1-Pyrrolidinyl)benzaldehyde has been utilized as a building block in the synthesis of agents targeting the central nervous system (CNS).[1] Over time, the intrinsic biological activities of the substituted pyrrolidinyl benzaldehyde core itself garnered significant attention, leading to dedicated research into its potential as a therapeutic agent.

Synthetic Methodologies

The synthesis of substituted pyrrolidinyl benzaldehydes can be achieved through several established organic chemistry reactions. A common and efficient method involves the nucleophilic aromatic substitution of a halogenated benzaldehyde with pyrrolidine. Another key strategy employs a multi-step synthesis from readily available starting materials like terephthalaldehyde.

Experimental Protocol: Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde

This protocol outlines a three-step synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde from terephthalaldehyde, a method noted for its high yield and suitability for larger-scale production.

Step 1: Acetal Protection of Terephthalaldehyde

-

Reaction Setup: In a round-bottom flask, combine terephthalaldehyde (1 equivalent), triethyl orthoformate (1.1 equivalents), and a catalytic amount of ammonium chloride in ethanol.

-

Reaction Conditions: Stir the mixture at room temperature for approximately 3 hours.

-

Work-up and Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting residue using silica gel chromatography to yield 4-(diethoxymethyl)benzaldehyde.

Step 2: Reductive Amination

-

Reaction Setup: Dissolve the 4-(diethoxymethyl)benzaldehyde from the previous step in a mixture of methanol and water.

-

Reaction Conditions: Add sodium borohydride to the solution and stir. Subsequently, add pyrrolidine and continue stirring.

-

Work-up: Once the reaction is complete, proceed to the hydrolysis step.

Step 3: Hydrolysis to the Final Product

-

Reaction Setup: To the reaction mixture from Step 2, add dilute hydrochloric acid.

-

Reaction Conditions: Heat the mixture to 80°C and reflux for 6 hours, monitoring by TLC.

-

Work-up and Purification: After cooling to room temperature, adjust the pH to 8-9 using sodium carbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over magnesium sulfate (MgSO4), and concentrate under reduced pressure to obtain 4-(pyrrolidin-1-ylmethyl)benzaldehyde.

Biological Activities and Therapeutic Potential

Substituted pyrrolidinyl benzaldehydes and their derivatives have demonstrated a wide array of pharmacological activities, making them attractive candidates for drug development in several therapeutic areas.

-

Anticancer Activity: Many molecules containing the 4-(pyrrolidin-1-ylmethyl)benzaldehyde moiety have been investigated as small molecule anticancer drugs. These compounds have been shown to target various signaling pathways implicated in cancer progression.

-

Anti-inflammatory Effects: Pyrrolidine-containing compounds have been shown to modulate key inflammatory pathways, suggesting their potential in treating inflammatory disorders.

-

Central Nervous System (CNS) Activity: The use of 3-(1-Pyrrolidinyl)benzaldehyde as an intermediate for CNS agents highlights the role of this scaffold in developing treatments for neurological and psychiatric conditions.[1]

Quantitative Biological Data

The following tables summarize key quantitative data for various substituted pyrrolidinyl derivatives, illustrating their potency in different biological assays.

| Compound/Derivative | Target/Assay | Cell Line | Activity (IC50/EC50/Ki) | Reference |

| Pyrrolidine-containing CXCR4 antagonist | CXCR4 Receptor Binding | - | IC50 = 79 nM | |

| Pyrrolidinone-hydrazone derivative 13 | Cell Viability | IGR39 (Melanoma) | EC50 = 2.50 ± 0.46 µM | |

| Pyrrolidinone-hydrazone derivative 13 | Cell Viability | PPC-1 (Prostate Cancer) | EC50 = 3.63 ± 0.45 µM | |

| Pyrrolidinone-hydrazone derivative 13 | Cell Viability | MDA-MB-231 (Breast Cancer) | EC50 = 5.10 ± 0.80 µM | |

| Pyrrolidinone-hydrazone derivative 13 | Cell Viability | Panc-1 (Pancreatic Cancer) | EC50 = 5.77 ± 0.80 µM | |

| Pyrrolidine-benzenesulfonamide 3b | Carbonic Anhydrase I (hCA I) | - | Ki = 17.61 ± 3.58 nM | |

| Pyrrolidine-benzenesulfonamide 3b | Carbonic Anhydrase II (hCA II) | - | Ki = 5.14 ± 0.61 nM | |

| Pyrrolidine-benzenesulfonamide 6a | Acetylcholinesterase (AChE) | - | Ki = 22.34 ± 4.53 nM | |

| Pyrrolidine-benzenesulfonamide 6b | Acetylcholinesterase (AChE) | - | Ki = 27.21 ± 3.96 nM |

Signaling Pathways and Mechanisms of Action

The biological effects of substituted pyrrolidinyl benzaldehydes are often mediated through their interaction with specific intracellular signaling pathways. Key pathways identified include the PI3K/Akt, MAPK, and NF-κB pathways, which are crucial regulators of cell growth, survival, and inflammation.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Certain pyrrolidine derivatives have been shown to inhibit this pathway, leading to anticancer effects.

Caption: The PI3K/Akt signaling pathway and points of inhibition by substituted pyrrolidinyl benzaldehydes.

MAPK/NF-κB Signaling in Inflammation

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response. Certain pyrrolidine derivatives can modulate these pathways, leading to anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Caption: Inflammatory signaling via MAPK and NF-κB pathways, showing inhibitory action of substituted pyrrolidinyl benzaldehydes.

Detailed Experimental Protocols

Protocol: Western Blot Analysis of PI3K/Akt Pathway Modulation

Objective: To determine the effect of a substituted pyrrolidinyl benzaldehyde on the phosphorylation status of key proteins in the PI3K/Akt pathway in cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7, PC-3)

-

Substituted pyrrolidinyl benzaldehyde test compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-PI3K, anti-PI3K)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with varying concentrations of the test compound or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane with TBST, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Protocol: In Vitro Anti-inflammatory Assay (COX-2 Inhibition)

Objective: To determine the in vitro inhibitory activity of a substituted pyrrolidinyl benzaldehyde against the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit

-

Test compound and a known COX-2 inhibitor (e.g., celecoxib)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. Prepare a dilution series of the test compound and the reference inhibitor.

-

Assay Reaction:

-

To the wells of a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.

-

Add the test compound or reference inhibitor to the respective wells.

-

Initiate the reaction by adding arachidonic acid.

-

-

Incubation: Incubate the plate at 37°C for the time specified in the kit protocol.

-

Measurement: Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

Substituted pyrrolidinyl benzaldehydes represent a significant and evolving class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with their diverse and potent biological activities, positions them as valuable scaffolds for the development of novel therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers engaged in the exploration and application of these promising molecules. Future research will undoubtedly uncover new derivatives with enhanced potency and selectivity, further solidifying the importance of the substituted pyrrolidinyl benzaldehyde core in the landscape of drug discovery.

References

Methodological & Application

Application Notes and Protocols: 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde is a versatile synthetic intermediate increasingly recognized for its utility in the construction of complex organic molecules. Its unique electronic and steric properties, conferred by the electron-donating pyrrolidine moiety and the methyl group on the aromatic ring, make it a valuable building block in medicinal chemistry and materials science. This compound serves as a key precursor for the synthesis of a variety of bioactive molecules, including those with potential applications as kinase inhibitors in oncology and agents targeting neurological disorders.[1] The presence of the aldehyde functional group allows for a wide range of chemical transformations, including condensation and olefination reactions, providing access to a diverse array of molecular scaffolds.

Key Applications in Organic Synthesis

This compound is primarily utilized in reactions that target the aldehyde group for carbon-carbon bond formation. Two of the most prominent applications are the Knoevenagel condensation and the Wittig reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product. This reaction is highly effective for the synthesis of a wide variety of substituted alkenes, which are important intermediates in drug discovery. The electron-rich nature of the 3-methyl-4-(pyrrolidin-1-yl)phenyl group can influence the reactivity of the aldehyde and the properties of the resulting products.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[2][3][4] This reaction is particularly useful for the stereoselective synthesis of alkenes and is widely employed in the preparation of complex natural products and pharmaceuticals. The reaction of this compound with various Wittig reagents can lead to the formation of stilbene and other vinyl derivatives with potential biological activities.

Experimental Protocols

The following protocols are generalized procedures for the Knoevenagel condensation and Wittig reaction, adapted for this compound based on established methods for similar aromatic aldehydes. Researchers should optimize the reaction conditions for their specific substrates and desired outcomes.

Protocol 1: Knoevenagel Condensation with Malononitrile

Objective: To synthesize 2-(3-methyl-4-(pyrrolidin-1-yl)benzylidene)malononitrile.

Materials:

-

This compound

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Thin-layer chromatography (TLC) plate (silica gel)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq.) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure 2-(3-methyl-4-(pyrrolidin-1-yl)benzylidene)malononitrile.

-

Characterize the product by appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and MS).

Expected Outcome: The reaction is expected to yield the corresponding α,β-unsaturated dinitrile. The electron-donating nature of the pyrrolidine group may facilitate the reaction.

Quantitative Data (Illustrative):

| Reactant | Molar Ratio | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| Substituted Benzaldehyde | 1.0 | Piperidine | Ethanol | 2-6 | 85-95 |

| Malononitrile | 1.1 |

Note: This data is illustrative and based on typical yields for Knoevenagel condensations with similar substrates.

Protocol 2: Wittig Reaction for Stilbene Synthesis

Objective: To synthesize a stilbene derivative from this compound.

Materials:

-

This compound

-

Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles for inert atmosphere techniques

-

Thin-layer chromatography (TLC) plate (silica gel)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Ylide Preparation:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base (1.1 eq.) to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

-

Wittig Reaction:

-

Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.

-

Slowly add the aldehyde solution to the prepared ylide solution at room temperature via a syringe.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the stilbene derivative from triphenylphosphine oxide and any unreacted starting materials.

-

Characterize the product by appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and MS) to determine the stereochemistry (E/Z ratio) of the alkene.

-

Quantitative Data (Illustrative):

| Aldehyde | Phosphonium Salt | Base | Solvent | Reaction Time (h) | Yield (%) | E/Z Ratio |

| Substituted Benzaldehyde | Benzyltriphenylphosphonium chloride | n-BuLi | THF | 4-12 | 70-90 | Varies |

Note: This data is illustrative and based on typical yields for Wittig reactions. The E/Z ratio is dependent on the nature of the ylide and reaction conditions.

Relevance in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of pyrrolidine-substituted benzaldehydes have shown promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[5][6] While direct studies on this compound are limited, its structural motifs are present in molecules targeting key signaling pathways such as the EGFR, c-Met, and ERK/MAPK pathways.

Potential Signaling Pathway Interactions

The synthesis of libraries of compounds derived from this compound can be a strategic approach to identify novel kinase inhibitors. The pyrrolidine moiety can engage in important hydrogen bonding interactions within the kinase active site, while the substituted phenyl ring can be tailored to achieve selectivity and potency.

Below are diagrams of key signaling pathways that could be targeted by derivatives of this compound.

Caption: EGFR Signaling Pathway.

Caption: c-Met Signaling Pathway.

Caption: ERK/MAPK Signaling Pathway.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, offering a gateway to a wide range of complex molecules with potential applications in drug discovery and materials science. The provided protocols for Knoevenagel condensation and Wittig reactions serve as a starting point for researchers to explore the synthetic utility of this compound. Furthermore, its structural relationship to known kinase inhibitors suggests that derivatives of this compound are promising candidates for the development of novel therapeutics targeting key signaling pathways involved in various diseases. Further exploration of its reactivity and the biological activity of its derivatives is warranted to fully unlock the potential of this important synthetic intermediate.

References

- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]

- 2. researchgate.net [researchgate.net]

- 3. organicreactions.org [organicreactions.org]

- 4. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solved Wittig Synthesis of Stilbene Purpose The purpose of | Chegg.com [chegg.com]

- 6. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural features, including the electron-donating pyrrolidine ring and the reactive aldehyde group, make it a valuable building block in medicinal chemistry and drug discovery. This compound is particularly instrumental in the synthesis of heterocyclic compounds, such as kinase inhibitors, which are pivotal in the development of targeted cancer therapies.

Chemical Properties:

| Property | Value |

| CAS Number | 461033-80-7 |

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 189.25 g/mol |

Application in the Synthesis of Kinase Inhibitors

A significant application of this compound lies in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. This scaffold is a core component of numerous potent and selective kinase inhibitors, including those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

Synthesis of Pyrrolo[2,3-d]pyrimidine Core

The aldehyde functionality of this compound is a key reactive site for constructing the pyrimidine ring of the pyrrolo[2,3-d]pyrimidine system. A common synthetic strategy involves a condensation reaction with an active methylene compound, followed by cyclization.

A representative synthetic workflow for the utilization of a substituted benzaldehyde in the formation of a key heterocyclic scaffold is outlined below.

Caption: General workflow for synthesizing kinase inhibitors.

Experimental Protocols

General Protocol for Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that utilizes aldehydes like this compound.[1]

Materials:

-

This compound (1.0 mmol)

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol)

-

Basic catalyst (e.g., piperidine, ammonium acetate) (catalytic amount)

-

Solvent (e.g., ethanol, toluene)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.0 mmol) in the chosen solvent.

-

Add a catalytic amount of the basic catalyst to the solution.

-